molecular formula C24H20N2O5S B405242 METHYL (2Z)-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

METHYL (2Z)-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405242
M. Wt: 448.5g/mol
InChI Key: KPZQILWHGVRZOB-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method starts with the condensation of 2-(acetyloxy)benzaldehyde with a thiazole derivative under basic conditions to form the intermediate benzylidene-thiazole compound. This intermediate is then reacted with a pyrimidine derivative in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted aromatic compounds with various functional groups attached to the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.

Biology

In biological research, METHYL (2Z)-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of METHYL (2Z)-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Methyl 2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5g/mol

IUPAC Name

methyl (2Z)-2-[(2-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H20N2O5S/c1-14-20(23(29)30-3)21(16-9-5-4-6-10-16)26-22(28)19(32-24(26)25-14)13-17-11-7-8-12-18(17)31-15(2)27/h4-13,21H,1-3H3/b19-13-

InChI Key

KPZQILWHGVRZOB-UYRXBGFRSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3OC(=O)C)SC2=N1)C4=CC=CC=C4)C(=O)OC

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CC=C3OC(=O)C)/SC2=N1)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3OC(=O)C)SC2=N1)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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